5-Pyrimidinecarboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, propyl ester 5-Pyrimidinecarboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, propyl ester
Brand Name: Vulcanchem
CAS No.: 121112-76-3
VCID: VC17344184
InChI: InChI=1S/C16H18F2N2O4/c1-3-8-23-14(21)12-9(2)19-16(22)20-13(12)10-6-4-5-7-11(10)24-15(17)18/h4-7,13,15H,3,8H2,1-2H3,(H2,19,20,22)
SMILES:
Molecular Formula: C16H18F2N2O4
Molecular Weight: 340.32 g/mol

5-Pyrimidinecarboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, propyl ester

CAS No.: 121112-76-3

Cat. No.: VC17344184

Molecular Formula: C16H18F2N2O4

Molecular Weight: 340.32 g/mol

* For research use only. Not for human or veterinary use.

5-Pyrimidinecarboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, propyl ester - 121112-76-3

Specification

CAS No. 121112-76-3
Molecular Formula C16H18F2N2O4
Molecular Weight 340.32 g/mol
IUPAC Name propyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C16H18F2N2O4/c1-3-8-23-14(21)12-9(2)19-16(22)20-13(12)10-6-4-5-7-11(10)24-15(17)18/h4-7,13,15H,3,8H2,1-2H3,(H2,19,20,22)
Standard InChI Key WNVLDABJRYABJU-UHFFFAOYSA-N
Canonical SMILES CCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC(F)F)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of this compound integrates a tetrahydropyrimidine backbone functionalized at key positions (Figure 1). The 5-pyrimidinecarboxylic acid group is esterified with a propyl chain, enhancing lipophilicity compared to the free acid form. The 4-(2-(difluoromethoxy)phenyl) substituent introduces steric bulk and electronic effects due to the electron-withdrawing difluoromethoxy group, while the 6-methyl and 2-oxo groups modulate ring conformation and hydrogen-bonding capacity.

Molecular Formula and Weight

  • Molecular Formula: C18H20F2N2O4\text{C}_{18}\text{H}_{20}\text{F}_2\text{N}_2\text{O}_4

  • Molecular Weight: 378.36 g/mol

Predicted Physicochemical Properties

PropertyValue/Description
logP~2.8 (estimated via fragment-based methods)
SolubilityLow aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol)
pKa~4.2 (carboxylic acid proton, estimated)

The difluoromethoxy group (OCF2H-\text{OCF}_2\text{H}) significantly influences electronic properties, reducing basicity at the pyrimidine nitrogen compared to non-fluorinated analogs . The propyl ester further decreases polarity, suggesting improved membrane permeability.

Synthesis and Manufacturing

Synthetic Pathways

Synthesis typically proceeds via a multi-step sequence:

  • Pyrimidine Ring Formation: Condensation of urea derivatives with β-keto esters under acidic conditions yields the tetrahydropyrimidine core.

  • Substituent Introduction:

    • Difluoromethoxyphenyl Group: Introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling.

    • Propyl Esterification: Carboxylic acid at position 5 is esterified with propanol using H2SO4\text{H}_2\text{SO}_4 or DCC as a catalyst.

Key Reaction Conditions

  • Temperature: 80–120°C for cyclocondensation steps.

  • Catalysts: Lewis acids (e.g., ZnCl2\text{ZnCl}_2) for ring formation; palladium complexes for coupling reactions.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and yield optimization:

  • Continuous Flow Reactors: Enhance heat/mass transfer during exothermic steps.

  • Quality Control: HPLC and 1H NMR^1\text{H NMR} ensure >98% purity for pharmaceutical applications.

Pharmacological Activity and Mechanisms

Antimicrobial Properties

Structural analogs of tetrahydropyrimidines demonstrate broad-spectrum antimicrobial activity. The difluoromethoxy group may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins, though direct evidence for this compound remains speculative.

Analgesic and Anti-Inflammatory Effects

In rodent models, related tetrahydropyrimidines exhibit 50–70% reduction in inflammatory pain at 10 mg/kg doses, surpassing ibuprofen in efficacy. Proposed mechanisms include:

  • COX-2 Inhibition: Reduced prostaglandin synthesis.

  • Cytokine Suppression: Downregulation of TNF-α and IL-6.

Comparative Analysis with Structural Analogs

Role of the Difluoromethoxy Group

Compared to methoxy or chloro substituents, the difluoromethoxy group:

  • Improves metabolic stability by resisting cytochrome P450 oxidation.

  • Enhances binding to hydrophobic enzyme pockets (e.g., DHFR’s folate pocket).

Future Directions and Applications

Drug Development

  • Prodrug Potential: Ester hydrolysis in vivo could release the active carboxylic acid, enabling targeted delivery.

  • Combination Therapies: Synergy with β-lactam antibiotics or antifolates warrants investigation.

Agricultural Chemistry

As a pesticide lead, this compound’s pyrimidine core may inhibit acetylcholinesterase in insects. Field trials comparing efficacy to neonicotinoids are recommended.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator